

Synthesis of ((m-Tolyloxy)methyl)oxirane from m-cresol and epichlorohydrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ((m-Tolyloxy)methyl)oxirane

Cat. No.: B009498

[Get Quote](#)

Application Notes and Protocols: Synthesis of ((m-Tolyloxy)methyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of **((m-Tolyloxy)methyl)oxirane**, also known as m-cresyl glycidyl ether, from m-cresol and epichlorohydrin. This protocol is designed for professionals in research and drug development, offering detailed methodologies, data presentation in tabular format for clarity, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and understanding. The synthesis is a crucial step in the development of various chemical entities, including potential pharmaceutical intermediates.

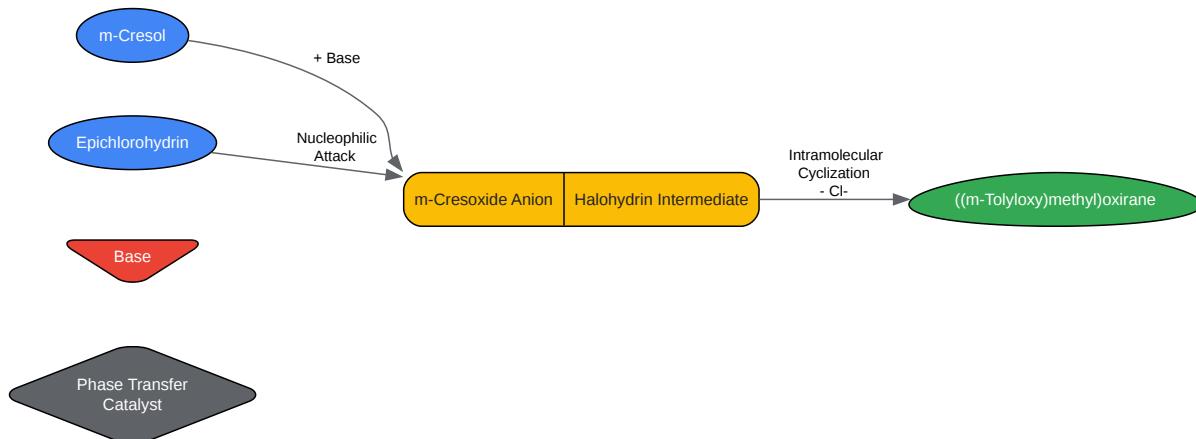
Introduction

((m-Tolyloxy)methyl)oxirane is a valuable chemical intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty polymers. Its structure, combining an aromatic ring with a reactive epoxide moiety, allows for diverse downstream chemical modifications. The synthesis from m-cresol and epichlorohydrin is a common and effective method, typically proceeding via a nucleophilic substitution followed by an

intramolecular cyclization. This document outlines a standard laboratory procedure for this synthesis, including reaction setup, purification, and characterization.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol [1]
IUPAC Name	2-[(3-methylphenoxy)methyl]oxirane [1]
CAS Number	2186-25-6 [1]
Appearance	Colorless to yellow clear liquid [2]
Boiling Point	(approx.) 245 °C at 1 atm [3]
Specific Gravity	1.09 at 20°C [3]


Synthesis of ((m-Tolyloxy)methyl)oxirane

The synthesis of **((m-tolyloxy)methyl)oxirane** is achieved through the reaction of m-cresol with epichlorohydrin in the presence of a base. The reaction can be facilitated by a phase-transfer catalyst to improve yield and reaction rate.

Reaction Pathway

The reaction proceeds in two main steps:

- Nucleophilic attack: The hydroxyl group of m-cresol is deprotonated by a base to form the m-cresoxide anion. This anion then acts as a nucleophile, attacking the least hindered carbon of the epoxide or the carbon bearing the chlorine atom in epichlorohydrin.
- Intramolecular cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the newly formed alkoxide displaces the chloride ion to form the stable oxirane ring.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **((m-tolyloxy)methyl)oxirane**.

Experimental Protocol

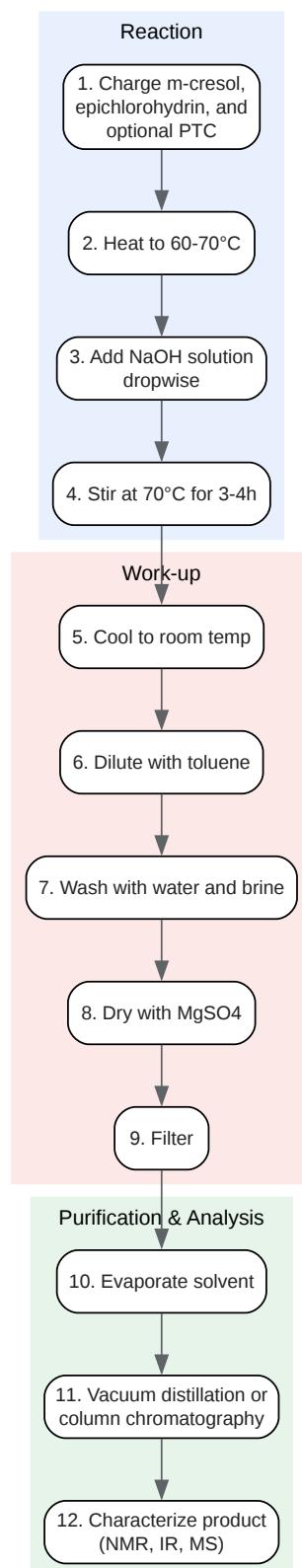
This protocol is a representative method adapted from general procedures for the synthesis of glycidyl ethers from phenols.^{[4][5][6]}

Materials:

- m-Cresol
- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB) (optional, as phase-transfer catalyst)
- Toluene

- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Equipment:


- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator
- Glassware for filtration and purification

Procedure:

- Reaction Setup:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add m-cresol (1.0 eq) and a 5 to 10-fold molar excess of epichlorohydrin. The excess epichlorohydrin also serves as the solvent.
 - If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB) (0.05 eq).
 - Begin stirring the mixture to ensure homogeneity.
- Reaction:

- Prepare a 50% (w/w) aqueous solution of sodium hydroxide (1.1 eq).
- Heat the m-cresol and epichlorohydrin mixture to 60-70°C.
- Slowly add the sodium hydroxide solution dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 80°C to control the exothermic reaction.
- After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3-4 hours to ensure the reaction proceeds to completion.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Add toluene to dilute the reaction mixture.
 - Transfer the mixture to a separatory funnel and wash with deionized water (3 x 100 mL) to remove the sodium chloride byproduct and any remaining sodium hydroxide.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess epichlorohydrin and toluene.
 - The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **((m-tolyl)oxy)methyl oxirane**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis of **((m-tolyloxy)methyl)oxirane**.

Data and Characterization

Quantitative Data

Parameter	Value/Range	Notes
Typical Yield	75-90%	Yields can vary based on reaction conditions and the use of a phase-transfer catalyst. Higher yields are often reported with PTCs. [7]
Purity	>98% (GC)	Purity after purification by vacuum distillation or column chromatography. [2]

Spectroscopic Data

The structure of the synthesized **((m-tolyl)oxy)methyl)oxirane** should be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for the m-isomer is not readily available in the cited literature, a representative spectrum can be predicted based on the structure and data for similar compounds.

- Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm.
- -OCH₂- protons: Two doublets of doublets around δ 3.9-4.3 ppm.
- Oxirane CH proton: A multiplet around δ 3.1-3.4 ppm.
- Oxirane CH₂ protons: Two doublets of doublets around δ 2.7-2.9 ppm.
- -CH₃ proton: A singlet around δ 2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The following are characteristic chemical shifts for the carbon atoms in the molecule.[\[1\]](#)

Carbon Atom	Chemical Shift (ppm)
Aromatic C-O	~158
Aromatic C-CH ₃	~139
Aromatic CH	~112-129
-OCH ₂ -	~70
Oxirane CH	~50
Oxirane CH ₂	~44
-CH ₃	~21

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]

Functional Group	Wavenumber (cm ⁻¹)
C-H (aromatic)	3030-3100
C-H (aliphatic)	2850-3000
C=C (aromatic)	1450-1600
C-O-C (ether)	1200-1250 (asymmetric), 1020-1080 (symmetric)
Oxirane ring	~915, ~840 (C-O stretch), ~1250 (ring breathing)

Safety Precautions

- m-Cresol is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.
- Epichlorohydrin is a carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood.
- Sodium hydroxide is corrosive and can cause severe burns.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of **((m-tolyloxy)methyl)oxirane** from m-cresol and epichlorohydrin is a robust and reproducible method. The use of a phase-transfer catalyst can significantly improve the reaction efficiency. The detailed protocol and characterization data provided in these application notes serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable production of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ((m-Tolyloxy)methyl)oxirane | C10H12O2 | CID 98180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(m-Tolyloxy)methyl]oxirane | 2186-25-6 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ichp.vot.pl [ichp.vot.pl]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of ((m-Tolyloxy)methyl)oxirane from m-cresol and epichlorohydrin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009498#synthesis-of-m-tolyloxy-methyl-oxirane-from-m-cresol-and-epichlorohydrin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com